4-Biphenyl-[1,3]dioxol-5-yl-acetic acid
CAS No.: 669713-76-2
Cat. No.: VC1989776
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid - 669713-76-2](/images/structure/VC1989776.png)
Specification
CAS No. | 669713-76-2 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | 2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid |
Standard InChI | InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |
Standard InChI Key | CEJOBMZMIWKZKB-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Introduction
Chemical Identity and Structure
4-Biphenyl- dioxol-5-yl-acetic acid belongs to the class of phenylacetic acid derivatives with a biphenyl backbone. Its structure consists of a biphenyl system where one phenyl ring is substituted with a benzo dioxole moiety, while the other phenyl ring bears an acetic acid functional group.
Basic Identifiers
The compound is identified by several key parameters that establish its chemical identity:
Parameter | Value |
---|---|
CAS Numbers | 669713-76-2, 281232-91-5 |
Molecular Formula | C₁₅H₁₂O₄ |
Molecular Weight | 256.25 g/mol |
Creation Date (PubChem) | July 19, 2005 |
Last Modified (PubChem) | February 22, 2025 |
MDL Number | MFCD03426483 |
Chemical Nomenclature
The compound is known by several systematic and alternative names:
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2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Structural Chemistry
Structural Representation
The molecular structure of 4-Biphenyl- dioxol-5-yl-acetic acid features a biphenyl skeleton with two key functional groups:
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A benzo dioxole (methylenedioxy) group attached to one phenyl ring
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An acetic acid (CH₂COOH) group attached to the para position of the second phenyl ring
Chemical Identifiers
The compound can be precisely identified using the following chemical notation systems:
Identifier Type | Value |
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IUPAC Name | 2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid |
InChI | InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |
InChIKey | CEJOBMZMIWKZKB-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
These identifiers serve as unique digital representations of the compound's structure and are essential for database searching and chemical information retrieval systems .
Physicochemical Properties
The physicochemical properties of 4-Biphenyl- dioxol-5-yl-acetic acid provide insights into its behavior in different environments and its potential interactions with biological systems.
Computed Properties
Property | Value | Method |
---|---|---|
XLogP3 | 3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 256.07355886 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 55.8 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 19 | Computed by PubChem |
Complexity | 322 | Computed by Cactvs 3.4.8.18 |
These computational properties suggest that 4-Biphenyl- dioxol-5-yl-acetic acid has moderate lipophilicity (XLogP3 = 3), indicating a balance between hydrophilic and hydrophobic characteristics. This balance is potentially beneficial for drug-like properties, as it may facilitate membrane permeability while maintaining sufficient water solubility .
Structural Features and Implications
The presence of both hydrogen bond donors (1) and acceptors (4) suggests potential for intermolecular interactions, which may be relevant for binding to biological targets. The moderate topological polar surface area (55.8 Ų) indicates the compound may have favorable cell membrane permeability characteristics, an important consideration for potential pharmaceutical applications .
Supplier | Product Reference | Available Quantities |
---|---|---|
Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | Not specified | Not specified |
CymitQuimica | 10-F011469 | 250mg, 1g |
Parchem | Not specified | Not specified |
Pharmint | Not specified | Not specified |
These suppliers market the compound primarily for research and development purposes, particularly in medicinal chemistry and pharmaceutical development contexts .
Related Compounds and Research Context
Understanding the research context around similar biphenyl derivatives can provide insights into potential applications of 4-Biphenyl- dioxol-5-yl-acetic acid.
Biphenyl Derivatives in Medicinal Chemistry
Research indicates that biphenyl-based compounds are of significant interest in pharmaceutical development:
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A series of novel biphenyl-derived 5-substituted-indolin-2-one derivatives have been synthesized and evaluated for anti-proliferative activity against cancer cell lines
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Some biphenyl derivatives have demonstrated interactions with DNA, as shown through molecular docking studies on PDB: 453D
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Structure-activity relationship studies suggest that the biphenyl scaffold can be optimized for specific biological targets
Synthetic Methodologies
General synthetic approaches for biphenyl derivatives that may be applicable to 4-Biphenyl- dioxol-5-yl-acetic acid include:
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Cross-coupling reactions (Suzuki, Stille, or Negishi couplings) to form the biphenyl bond
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Functionalization of pre-formed biphenyl systems
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Condensation reactions and S-N2 substitutions for introducing functional groups onto aromatic rings
Structure-Property Relationships
Biphenyl Core
The biphenyl system provides:
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A rigid, extended aromatic scaffold
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Hydrophobic character
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Potential π-π stacking interactions with aromatic systems in biological targets
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Conformational flexibility through rotation around the phenyl-phenyl bond
1,3-Dioxole Ring
The 1,3-dioxole (methylenedioxy) group contributes:
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Additional hydrogen bond acceptors
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Altered electronic distribution in the aromatic system
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Potential metabolic stability implications, as this moiety is found in numerous natural products and drugs
Acetic Acid Side Chain
The acetic acid functional group provides:
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Hydrogen bond donor and acceptor capabilities
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Ionizable character (pKa approximately 4-5, typical for arylacetic acids)
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A handle for further derivatization through the carboxylic acid
Future Research Directions
Based on the structural properties and related research, several promising directions for future investigation of 4-Biphenyl- dioxol-5-yl-acetic acid can be proposed:
Biological Activity Screening
The compound could be evaluated for:
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Anti-proliferative activity against cancer cell lines
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Anti-inflammatory properties
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Central nervous system activity, given the presence of the 1,3-dioxole group in numerous psychoactive compounds
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Enzyme inhibition studies, particularly for systems that interact with aromatic substrates
Chemical Derivatization
Further structural modifications could explore:
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